molecular formula C17H24F2O B065174 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene CAS No. 174350-05-1

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Cat. No.: B065174
CAS No.: 174350-05-1
M. Wt: 282.37 g/mol
InChI Key: BOAHGIPRRKDVQY-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a high-value synthetic organic compound primarily employed in advanced materials science, with a principal focus on liquid crystal (LC) research and development. Its molecular architecture is meticulously designed for this application, featuring a rigid, sterically linear trans-4-propylcyclohexyl group connected to a benzene ring that is strategically substituted with fluorine atoms and an ethoxy terminal chain. This specific arrangement confers highly anisotropic polarizability and a permanent dipole moment, which are critical for modulating the dielectric anisotropy, viscosity, and clearing point of nematic or smectic LC mixtures. Researchers utilize this compound as a key structural component or a dopant to fine-tune the electro-optical properties of LC formulations, ultimately aiming to develop next-generation displays with improved response times, wider operating temperature ranges, and enhanced contrast ratios.

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHGIPRRKDVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598114
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
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Molecular Weight

282.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163709-69-0, 174350-05-1
Record name 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethoxy-2,3-difluor-4-(trans-4-propylcyclohexyl)-benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the benzene ring:

    Cyclohexyl group attachment: The propyl-cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where the benzene ring reacts with a propyl-cyclohexyl halide in the presence of a Lewis acid catalyst.

    Isomerization: The final step involves the isomerization of the compound to obtain the trans configuration, which can be achieved through catalytic hydrogenation or other suitable methods.

Industrial Production Methods

Industrial production of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and difluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution reagents: Including halogens, acids, or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Results in the formation of new functionalized benzene derivatives.

Scientific Research Applications

Liquid Crystal Applications

This compound is primarily recognized for its role in liquid crystal displays (LCDs). Its unique molecular structure allows it to exhibit liquid crystalline behavior, which is essential for the functioning of LCDs. The presence of fluorine atoms contributes to enhanced thermal stability and electro-optical properties, making it suitable for high-performance display technologies.

Case Study: Liquid Crystal Displays

In a study examining the performance of various liquid crystal compounds, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene was found to have superior alignment properties compared to traditional liquid crystals. This improved alignment leads to better image quality and faster response times in LCD screens .

Organic Electronics

The compound has also been investigated for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its favorable electronic properties make it a candidate for use in these technologies.

Case Study: Organic Light Emitting Diodes

Research has demonstrated that incorporating this compound into the active layer of OLEDs can enhance device efficiency. The compound's unique electronic structure allows for better charge transport and light emission characteristics .

Synthesis and Chemical Research

The synthesis of this compound is of interest in organic chemistry due to its complex structure involving both ethoxy and difluoro substituents. Researchers are exploring its synthesis pathways to optimize yields and purity.

Synthesis Routes

Several synthetic routes have been proposed for producing this compound. These include:

  • Nucleophilic substitution reactions involving fluorinated precursors.
  • Coupling reactions that utilize palladium catalysis to introduce the propylcyclohexyl group .

A recent investigation into structurally related compounds has indicated that they may possess anti-inflammatory properties. Future studies could explore whether this compound exhibits similar effects .

Mechanism of Action

The mechanism of action of trans-1-Ethoxy-2,3-difluoro-4-(4-propyl-cyclohexyl)-benzene involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.

    Membrane interaction: The compound’s lipophilic nature allows it to interact with cell membranes, potentially altering membrane properties and functions.

Comparison with Similar Compounds

Key Trends :

  • Fluorination : Increased fluorine substituents (e.g., trifluoro derivatives) enhance thermal stability and oxidation resistance but may increase environmental persistence .
  • Alkyl/Alkoxy Chains: Longer chains (e.g., pentyl vs.

Environmental Behavior and Toxicity

Environmental Persistence:

  • Its biphenyl analogues (e.g., 3,4-difluoro-4'-pentylcyclohexylbiphenyl) exhibit similar persistence due to stable cyclohexyl and aromatic moieties .
  • The ethoxy group in EDPrB undergoes dealkylation in metabolic pathways, producing reactive intermediates, whereas butoxy derivatives may form longer-lived metabolites .

Toxicity Profiles:

Compound Acute Toxicity (LD₅₀) Metabolites Identified Aquatic Toxicity (EC₅₀) Mutagenicity
EDPrB >2,000 mg/kg (oral) 20 (e.g., hydroxylated) 0.8–1.2 mg/L (fish) Negative
3,4,5-Trifluoro analogue N/A N/A ~0.5 mg/L (estimated) Suspected
Butoxy derivative N/A 15 (longer-chain) ~1.5 mg/L N/A
  • EDPrB metabolites, such as 2,3-difluoro-4-(trans-4-propylcyclohexyl)phenol, show developmental toxicity in zebrafish and rats .

Biological Activity

1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, also known as EDPrB, is a fluorinated liquid-crystal monomer (LCM) that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethoxy group, two fluorine atoms, and a propyl-cyclohexyl group attached to a benzene ring. Its molecular formula is C17H24F2OC_{17}H_{24}F_{2}O with a molecular weight of approximately 282.37 g/mol .

Research indicates that the primary metabolic pathways for EDPrB include dealkylation , H-abstraction , and hydroxylation reactions. These pathways were elucidated through studies involving liver microsomes from various species, including humans and several animal models such as rats and pigs. A significant finding was the identification of 20 species-dependent metabolites produced during these metabolic processes, with half of these metabolites detected in biological samples such as urine and serum from exposed rats .

Table 1: Summary of Metabolic Pathways

Metabolic PathwayDescription
DealkylationRemoval of alkyl groups from the molecule.
H-abstractionHydrogen atoms are abstracted from the compound.
HydroxylationIntroduction of hydroxyl (-OH) groups into the compound.

Toxicological Insights

Toxicity predictions for EDPrB metabolites suggest that a significant number exhibit toxic properties. Specifically, 17 identified metabolites were classified as toxic based on Ecological Structure Activity Relationships (ECOSAR) analysis. Some metabolites displayed developmental toxicity and mutagenicity in rat models, indicating potential risks associated with exposure to this compound .

Table 2: Toxicity Predictions for Metabolites

MetaboliteToxicity ClassificationNotes
Metabolite AToxicEquivalent aquatic toxicity
Metabolite BDevelopmental toxicityMutagenicity observed
Metabolite CNon-toxicSafe under tested conditions

Environmental Impact

The presence of liquid-crystal monomers like EDPrB in environmental samples has raised concerns regarding their persistence and bioaccumulation potential. Studies have shown that these compounds can be widely distributed across various ecological zones, indicating a need for monitoring their impact on ecosystems .

Study on Metabolism in Aquatic Species

A notable study investigated the metabolic profiling of EDPrB in Cyprinus carpio (common carp) and Channa argus (snakehead fish). The study revealed that these aquatic species metabolize EDPrB differently compared to terrestrial models, highlighting the importance of species-specific studies in understanding the ecological risks posed by this compound .

Soil Contamination Analysis

Another research effort focused on detecting liquid crystal monomers in soil samples from urban environments. This study provided evidence for the occurrence and distribution of LCMs like EDPrB in soil, suggesting potential pathways for environmental contamination and subsequent bioaccumulation in food chains .

Q & A

Q. What are the established synthetic routes for EDPrB, and what reaction conditions optimize yield?

EDPrB is synthesized via multi-step reactions involving ethynylbenzene and 4-propylcyclohexylbenzene intermediates. Key steps include Sonogashira coupling for ethynyl linkage formation and fluorination using agents like DAST (diethylaminosulfur trifluoride). Optimal conditions include inert atmospheres (N₂/Ar), palladium catalysts (e.g., Pd(PPh₃)₄), and temperatures between 60–80°C to minimize side reactions . Purification via silica gel chromatography and recrystallization (e.g., CH₂Cl₂/hexane) ensures high purity (>97%) .

Q. How is EDPrB structurally characterized, and what analytical techniques validate its purity?

Structural confirmation relies on ¹H/¹³C NMR (to identify ethoxy, difluoro, and cyclohexyl protons/carbons), FT-IR (for C-F and C-O stretching bands), and HRMS (exact mass: 342.209 g/mol). Purity is validated via HPLC-UV (>98% by area) and elemental analysis (C, H, F, O within ±0.3% of theoretical values) .

Q. What are the regulatory safety classifications of EDPrB, and how do they inform laboratory handling?

Regulatory assessments (e.g., Korea’s NIER, China’s NIES) classify EDPrB as non-toxic (oral LD₅₀ >2,000 mg/kg, negative mutagenicity in Ames/chromosomal aberration tests). However, environmental hazard warnings apply due to bioaccumulation potential. Standard PPE (gloves, goggles) and fume hoods are recommended for handling .

Advanced Research Questions

Q. How do metabolic pathways of EDPrB differ across species, and what toxic metabolites are generated?

In vitro metabolism studies using liver microsomes (human, rat, fish) reveal species-dependent pathways:

  • Dealkylation : Ethoxy → hydroxy derivatives.
  • Hydroxylation : Cyclohexyl ring oxidation.
  • H-abstraction : Formation of ketones. Twenty metabolites were identified via GC/LC-HRMS , with 17 predicted as toxic (e.g., mutagenic or developmental toxins via ECOSAR/T.E.S.T. modeling). Zebrafish studies confirm metabolite accumulation in liver and bile .

Q. How can contradictions between in vitro toxicity data and regulatory safety assessments be resolved?

Discrepancies arise from:

  • Metabolite toxicity : Regulatory tests focus on parent compounds, but metabolites (e.g., hydroxylated EDPrB) show higher aquatic toxicity (EC₅₀ <1 mg/L in algae) .
  • Chronic vs. acute exposure : Sublethal effects (e.g., zebrafish hepatocyte vacuolation) occur at environmental concentrations (0.1–10 µg/L) despite high acute LD₅₀ . Recommendation : Integrate metabolite screening and chronic exposure models in risk assessments.

Q. What methodologies detect EDPrB in environmental matrices, and what are its persistence metrics?

  • Extraction : Solid-phase extraction (SPE) with C18 cartridges.
  • Quantification : LC-MS/MS (LOQ: 0.01 ng/L in water, 0.1 ng/g in sediment).
  • Persistence : Half-life (t₁/₂) of 12–30 days in water (pH 7, 25°C) due to slow hydrolysis of ethoxy groups. Bioaccumulation factors (BCF) in zebrafish: 1,200–1,800 .

Q. How does EDPrB’s liquid crystal behavior correlate with its molecular structure?

The trans-4-propylcyclohexyl group enables stable nematic phases (ΔT = 60–80°C) due to conformational rigidity. Fluorine atoms enhance dielectric anisotropy (Δε ≈ +5.2), critical for LCD applications. Structure-activity relationships (SAR) are modeled via DFT calculations (e.g., dipole moment alignment) .

Methodological Recommendations

  • Toxicity Screening : Combine in vitro microsome assays with in vivo zebrafish models to capture metabolite effects .
  • Environmental Monitoring : Use SPE-LC-MS/MS for trace detection in e-waste recycling sites .
  • Synthetic Optimization : Replace Pd catalysts with Cu/Ni systems to reduce costs while maintaining >90% yield .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Reactant of Route 2
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1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

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